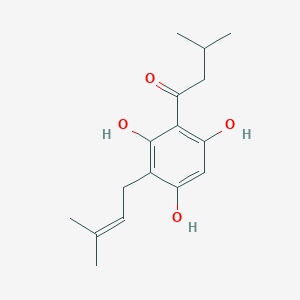

3-Methyl-1-(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)butan-1-one

Description

Properties

IUPAC Name |

3-methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-9(2)5-6-11-12(17)8-14(19)15(16(11)20)13(18)7-10(3)4/h5,8,10,17,19-20H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLGKGHHVBVDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C=C(C(=C1O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539955 | |

| Record name | 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54614-64-1 | |

| Record name | 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection-Deprotection Approach

A cornerstone of synthetic organic chemistry, the protection-deprotection strategy enables sequential functionalization of polyhydroxy aromatic systems. For this compound, the synthesis begins with phloroglucinol (1,3,5-trihydroxybenzene), which undergoes selective protection of hydroxyl groups to direct subsequent reactions.

Hydroxyl Group Protection

Trimethylsilyl (TMS) or acetyl groups are commonly employed to protect hydroxyls. For instance, acetylation of phloroglucinol using acetic anhydride yields 1,3,5-triacetylphloroglucinol, shielding the reactive hydroxyls. This intermediate allows regioselective deprotection at position 3 using a mild base (e.g., potassium carbonate in methanol), exposing the hydroxyl for prenylation.

Prenylation at Position 3

The exposed hydroxyl at position 3 undergoes alkylation with 3-methylbut-2-en-1-yl bromide (prenyl bromide) in the presence of a base such as potassium carbonate. This SN2 reaction installs the prenyl group, yielding 3-prenyl-1,3,5-triacetylphloroglucinol.

Acylation at Position 1

Deprotection of the remaining acetyl groups via hydrolysis (e.g., aqueous HCl) regenerates the hydroxyls at positions 1, 4, and 6. Friedel-Crafts acylation with 3-methylbutanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) introduces the isovaleryl group at position 1, completing the synthesis.

Key Challenges : Competing regioselectivity during acylation and steric hindrance from the prenyl group require precise temperature control (0–5°C) and stoichiometric catalyst ratios.

Direct Regioselective Functionalization

Avoiding protection steps, this method leverages directing groups or electronic effects to achieve selectivity.

Friedel-Crafts Acylation

Phloroglucinol’s electron-rich aromatic ring facilitates electrophilic acylation. Using 3-methylbutanoyl chloride and AlCl₃, the isovaleryl group preferentially occupies the least sterically hindered position (position 1). Subsequent prenylation at position 3 is achieved via Mitsunobu reaction with prenol (3-methyl-2-buten-1-ol) and diethyl azodicarboxylate (DEAD).

Ortho-Metalation Strategy

Employing a lithium base (e.g., LDA), deprotonation at position 3 generates a nucleophilic site, which reacts with prenyl bromide. Subsequent quenching and acylation at position 1 yield the target compound.

Biosynthetic Pathways

Enzymatic Prenylation

In plants and microorganisms, prenylated phloroglucinols are synthesized via prenyltransferases. The phloroglucinol scaffold undergoes regioselective prenylation using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

Prenyltransferase Catalysis

Enzymes such as aromatic prenyltransferases (PTs) catalyze the transfer of the prenyl group to position 3 of phloroglucinol, forming 3-prenylphloroglucinol. This intermediate is then acylated by an acyltransferase using 3-methylbutanoyl-CoA.

Acyl Transfer Mechanisms

Acyltransferases (e.g., BAHD family enzymes) mediate the transfer of the isovaleryl group from CoA-activated donors to the hydroxyl at position 1. The reaction proceeds via a ping-pong mechanism, involving transient acetylation of the enzyme’s active site.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Protection-Deprotection | 45–55 | 0–25 | Acetic anhydride, prenyl bromide | High regioselectivity | Multiple steps, moderate yields |

| Direct Acylation | 35–40 | −10–5 | AlCl₃, 3-methylbutanoyl chloride | Fewer steps | Competing regioselectivity |

| Enzymatic Synthesis | 60–70 | 25–37 | DMAPP, acyl-CoA | Eco-friendly, high specificity | Requires enzyme purification |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 3-Methyl-1-(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)butan-1-one serves as a precursor for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions.

Biology

Research indicates that this compound possesses significant biological activities:

- Antioxidant Properties: It scavenges free radicals and inhibits oxidative stress.

- Antimicrobial Activity: The compound disrupts microbial cell membranes, inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects: It reduces the production of pro-inflammatory cytokines.

These properties make it a candidate for further investigation in biological applications .

Medicine

The therapeutic potential of 3-Methyl-1-(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)butan-1-one is notable:

- Anti-inflammatory Applications: Studies suggest its efficacy in reducing inflammation through the inhibition of inflammatory mediators.

- Anticancer Activity: Preliminary findings indicate that the compound may induce apoptosis in cancer cells by activating apoptotic pathways .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various phenolic compounds, including 3-Methyl-1-(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)butan-1-one. Results demonstrated that this compound significantly reduced oxidative damage in cellular models.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed effective inhibition against several pathogenic bacteria. The results indicated its potential as a natural preservative in food products.

Data Table: Summary of Applications

| Application Area | Specific Uses | Observed Effects |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Facilitates complex reactions |

| Biology | Antioxidant | Reduces oxidative stress |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Lowers inflammatory markers | |

| Medicine | Anti-cancer | Induces apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound exerts its antioxidant effects by scavenging free radicals and inhibiting oxidative stress.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s unique bioactivity and physicochemical properties arise from its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Structural Analogs

Physicochemical Properties

- Solubility : The target compound’s trihydroxy phenyl group improves water solubility compared to analogs like Prehumulone or the bis-prenyl derivative .

- Stability: The prenyl group in the target compound may confer susceptibility to oxidation, whereas non-prenylated analogs (e.g., 26103-97-9) are more stable .

Biological Activity

3-Methyl-1-(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)butan-1-one, with the molecular formula , is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a butanone backbone substituted with a trihydroxyphenyl group and a methylbutenyl side chain. Its structure is critical for its biological activity, influencing interactions with various molecular targets.

| Property | Details |

|---|---|

| IUPAC Name | 3-methyl-1-(2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl)butan-1-one |

| Molecular Formula | |

| Molecular Weight | 278.34 g/mol |

| CAS Number | 54614-64-1 |

Antioxidant Activity

Research indicates that 3-Methyl-1-(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)butan-1-one exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacterial and fungal pathogens. Studies suggest that it disrupts microbial cell membranes and inhibits growth effectively. For instance, in vitro tests demonstrated its efficacy against strains of Staphylococcus aureus and Candida albicans.

Anti-inflammatory Activity

In preclinical models, this compound has been observed to inhibit the production of pro-inflammatory cytokines. It acts as a dual inhibitor of lipoxygenase (LOX) and cyclooxygenase (COX), which are pivotal in the inflammatory response. The inhibition was comparable to established anti-inflammatory drugs like Zileuton.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It induces apoptosis in various cancer cell lines by activating caspases and other apoptotic pathways. For example, it has been effective against breast cancer cells in laboratory settings.

The biological activities of 3-Methyl-1-(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)butan-1-one can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals.

- Antimicrobial Mechanism : It alters membrane permeability in microbes.

- Anti-inflammatory Mechanism : Inhibition of LOX and COX pathways reduces inflammation.

- Anticancer Mechanism : Activation of apoptotic pathways leads to cancer cell death.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antioxidant Study : A study published in Molecules demonstrated that the compound could significantly reduce oxidative stress markers in vitro .

- Antimicrobial Efficacy : Research published in Frontiers in Microbiology reported that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria .

- Inflammation Model : In an animal model of arthritis, treatment with this compound led to reduced swelling and inflammatory markers compared to control groups .

Q & A

What synthetic routes are available for 3-Methyl-1-(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)butan-1-one, and what are their comparative advantages?

Answer: Two primary methods are documented:

- Acid-catalyzed cyclization : Reacting the precursor with p-toluenesulfonic acid in refluxing benzene yields the compound at 40% efficiency. This method is straightforward but requires careful control of reaction time to avoid side products .

- Hoechst reaction : Using isovaleronitrile with 5,7-dihydroxy-2,2-dimethylchroman achieves a higher yield (70%), but demands specialized reagents and anhydrous conditions .

The Hoechst reaction is preferable for scalability, while the acid-catalyzed route is useful for exploratory syntheses.

How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

Answer: Key parameters include:

- Catalyst loading : Incremental addition of p-toluenesulfonic acid (0.5–1.0 eq.) minimizes undesired polymerization .

- Solvent selection : Benzene or toluene enhances regioselectivity, while polar aprotic solvents (e.g., DMF) may reduce efficiency due to competing side reactions .

- Temperature control : Maintaining reflux temperatures (80–110°C) ensures optimal cyclization without degradation .

Advanced optimization may involve DoE (Design of Experiments) to balance variables like stoichiometry and reaction time.

What spectroscopic and crystallographic techniques are recommended for structural confirmation?

Answer:

- NMR : ¹H and ¹³C NMR can resolve the phenolic hydroxyls (δ 5.2–6.5 ppm) and the prenyl side chain (δ 1.6–1.8 ppm for methyl groups) .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks in polyhydroxy aromatic systems .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 278.35 (C₁₆H₂₂O₄) .

How should researchers address contradictions in spectral data during structural elucidation?

Answer: Contradictions often arise from tautomerism or solvent effects:

- Tautomeric equilibria : Use variable-temperature NMR to observe dynamic exchanges between enol and keto forms .

- Solvent-induced shifts : Compare spectra in DMSO-d₆ (polar) and CDCl₃ (non-polar) to isolate solvent effects .

- Crystallographic validation : Resolve ambiguities by correlating NMR data with X-ray-derived bond lengths and angles .

Which analytical methods are suitable for quantifying this compound in complex matrices?

Answer:

- HPLC-DAD : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) and monitor at 280 nm (λ_max for aromatic ketones) .

- LC-MS/MS : Employ MRM (Multiple Reaction Monitoring) for enhanced specificity, targeting fragment ions like m/z 278 → 135 .

- Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .

What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

Answer:

- Functional group modulation : Synthesize analogs lacking the prenyl group or methyl substituents to assess their role in antioxidant or anti-inflammatory activity .

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or NF-κB) .

- In vitro assays : Test analogs in osteoblast differentiation or cartilage protection models to correlate structural features with efficacy .

How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Answer:

- Chromatographic purity : Use HPLC to ensure >98% purity, with impurities <0.5% (per ICH Q3A guidelines) .

- Residual solvents : Conduct GC-MS to detect benzene (if used in synthesis), adhering to ICH Q3C limits (2 ppm) .

- Elemental analysis : Confirm C, H, O content within ±0.4% of theoretical values .

What are the potential degradation products of this compound under accelerated stability conditions?

Answer:

- Oxidative degradation : Exposure to light/O₂ may form quinone derivatives via hydroxyl group oxidation. Monitor using LC-MS at m/z 294 (M+16) .

- Hydrolytic degradation : Acidic conditions (pH < 3) can cleave the prenyl side chain, yielding 2,4,6-trihydroxybenzophenone. Validate via NMR δ 6.8 ppm (aromatic protons) .

What computational methods support the prediction of physicochemical properties like logP or solubility?

Answer:

- logP estimation : Use SwissADME or MarvinSuite to calculate consensus values (experimental logP ≈ 2.5–3.0) .

- Solubility : Apply the Hansen Solubility Parameters (HSP) to identify optimal solvents (e.g., ethanol or DMSO) .

- pKa prediction : Tools like ACD/Labs predict phenolic hydroxyl pKa values (~9.5–10.5) .

How can regioselectivity challenges in functionalizing the phenolic ring be addressed?

Answer:

- Protecting groups : Use TBS (tert-butyldimethylsilyl) to shield hydroxyls at C2/C4, enabling selective modification at C3 .

- Metal-mediated catalysis : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the prenyl-substituted position retains regioselectivity .

- DFT calculations : Model transition states to predict preferential reaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.